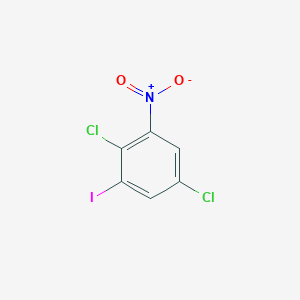

1,4-Dichloro-2-iodo-6-nitrobenzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H2Cl2INO2 |

|---|---|

Molecular Weight |

317.89 g/mol |

IUPAC Name |

2,5-dichloro-1-iodo-3-nitrobenzene |

InChI |

InChI=1S/C6H2Cl2INO2/c7-3-1-4(9)6(8)5(2-3)10(11)12/h1-2H |

InChI Key |

IOXMNJUDRNQJCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)I)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Dichloro 2 Iodo 6 Nitrobenzene and Analogous Systems

Sequential Halogenation and Nitration Approaches

The synthesis of highly substituted aromatic compounds like 1,4-dichloro-2-iodo-6-nitrobenzene typically relies on a multi-step sequence of reactions where functional groups are introduced one by one. The order of these introductions is paramount, as existing substituents on the benzene (B151609) ring dictate the position of incoming groups.

Nitration of Dichlorobenzene Precursors (e.g., 1,4-Dichlorobenzene)

A logical starting point for the synthesis is the commercially available 1,4-dichlorobenzene. The introduction of a nitro group onto this precursor is a classic example of an electrophilic aromatic substitution (EAS) reaction. wikipedia.orgvaia.com This process typically involves treating the dichlorobenzene with a nitrating mixture, which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). prepchem.comorganicchemistrytutor.com The sulfuric acid, being the stronger acid, protonates the nitric acid, leading to the formation of water and the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

The chlorine atoms on the benzene ring are deactivating groups, meaning they make the ring less reactive towards electrophilic attack than benzene itself. However, they are ortho, para-directors. In the case of 1,4-dichlorobenzene, all four available positions for substitution are ortho to a chlorine atom. Due to the symmetry of the molecule, these positions are equivalent, leading to the formation of a single primary product: 1,4-dichloro-2-nitrobenzene (B41259). wikipedia.orgvaia.com The reaction is carefully controlled, often at temperatures between 30-35°C, to ensure mono-nitration and prevent the formation of byproducts. prepchem.com

| Reactant | Reagents | Conditions | Primary Product | Yield |

|---|---|---|---|---|

| 1,4-Dichlorobenzene | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | 30-50°C | 1,4-Dichloro-2-nitrobenzene | ~97-98% |

Directed Iodination Strategies on Halogenated Nitrobenzenes

With 1,4-dichloro-2-nitrobenzene as the intermediate, the next step involves introducing an iodine atom. This step is more complex due to the combined directing effects of the substituents. The nitro group is a strong deactivator and a meta-director, while the chlorine atoms are deactivators and ortho, para-directors. The desired product requires iodination at the C-2 position, which is ortho to the nitro group and meta to both chlorine atoms.

Direct electrophilic iodination of such a deactivated ring is challenging. While iodination of benzene can be achieved with iodine (I₂) in the presence of an oxidizing agent like nitric acid or hydrogen peroxide to generate a more potent electrophile, the heavily substituted and deactivated nature of 1,4-dichloro-2-nitrobenzene makes this approach difficult. youtube.comyoutube.com

A more effective and controlled method for introducing iodine in analogous systems involves a Sandmeyer-type reaction sequence starting from a related aniline (B41778) derivative. nih.gov For the synthesis of the isomeric 2,4-dichloro-1-iodo-6-nitrobenzene , researchers have successfully employed a route starting from 2,4-dichloro-6-nitroaniline (B1218486). nih.govresearchgate.net This process involves two key steps:

Diazotization : The primary aromatic amine is treated with a solution of sodium nitrite (B80452) (NaNO₂) and a strong acid (like hydrochloric acid) at low temperatures (0-5°C) to convert the amino group (-NH₂) into a diazonium salt (-N₂⁺).

Iodonization : The resulting diazonium salt is then treated with a solution of potassium iodide (KI). The diazonium group, being an excellent leaving group (N₂ gas), is displaced by the iodide ion to yield the final iodinated product. nih.gov

This indirect pathway circumvents the challenges of direct electrophilic iodination on a deactivated ring and provides high regiochemical control.

Advanced Synthetic Transformations for Polysubstituted Nitrobenzene (B124822) Architectures

The construction of complex aromatic molecules has been significantly advanced by the development of new synthetic methods that offer greater control over regioselectivity and functional group tolerance.

Regioselective Functionalization Techniques for Aromatic Rings

Achieving high regioselectivity is the central challenge in synthesizing polysubstituted benzenes. researchgate.net Traditional electrophilic aromatic substitution relies on the inherent directing effects of the substituents already present on the ring. libretexts.orgrsc.org

| Substituent Type | Examples | Reactivity Effect | Directing Effect |

|---|---|---|---|

| Activating | -NH₂, -OH, -OR, -Alkyl | Activates Ring | Ortho, Para |

| Deactivating (Halogens) | -F, -Cl, -Br, -I | Deactivates Ring | Ortho, Para |

| Deactivating | -NO₂, -SO₃H, -CN, -C(O)R | Deactivates Ring | Meta |

The predictability of these reactions can be low when multiple substituents with conflicting directing effects are present. Modern organic synthesis has expanded the toolkit for regioselective functionalization. Transition-metal-catalyzed cross-coupling and C-H functionalization reactions have emerged as powerful alternatives. nih.gov These methods can often achieve regioselectivity that is complementary or opposite to classical EAS reactions, operating through different mechanisms that may involve directing groups to guide a metal catalyst to a specific C-H bond on the aromatic ring. nih.govrsc.org

Mechanistic Considerations in Multi-Step Synthesis Pathways

The success of a multi-step synthesis hinges on a deep understanding of the underlying reaction mechanisms and the strategic ordering of the synthetic steps. libretexts.orglibretexts.org In the synthesis of this compound, the sequence of nitration followed by iodination is a deliberate choice.

The mechanism for nitration involves the formation of the electrophilic nitronium ion (NO₂⁺), which is then attacked by the π-electrons of the aromatic ring. masterorganicchemistry.comnih.gov This attack is the rate-determining step and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. nih.govresearchgate.net A weak base then removes a proton from the carbon bearing the new nitro group, restoring aromaticity. youtube.com

If one were to attempt iodination before nitration, the directing effects would be different. Starting with 1,4-dichlorobenzene, iodination would likely occur at an ortho position, yielding 1,4-dichloro-2-iodobenzene. Subsequent nitration of this intermediate would then be directed by three halogen substituents, which are all ortho, para-directors, and would likely lead to a mixture of products. By introducing the strong meta-directing nitro group first, the subsequent functionalization steps become more controlled, albeit more challenging due to ring deactivation. Synthetic planning, therefore, requires a retrosynthetic analysis, where chemists work backward from the target molecule, considering how the directing effects of each group will influence the next reaction in the sequence. libretexts.org

Chemical Reactivity and Transformative Potential of 1,4 Dichloro 2 Iodo 6 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a nitro group significantly activates the benzene (B151609) ring of 1,4-dichloro-2-iodo-6-nitrobenzene towards nucleophilic attack. This activation is a cornerstone of its chemical utility, allowing for the selective replacement of its halogen substituents.

Selective Displacement of Halogen Substituents by Nucleophiles

In nucleophilic aromatic substitution (SNAr) reactions, the electron-withdrawing nitro group facilitates the attack of nucleophiles on the carbon atoms bearing halogen atoms. This process typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. lumenlearning.com The stability of this complex is enhanced by the delocalization of the negative charge onto the nitro group. lumenlearning.com

In compounds like 1,4-dichloro-2-nitrobenzene (B41259), which shares a similar activation pattern, nucleophiles preferentially displace the chloride adjacent to the nitro group. wikipedia.orgwikipedia.org For instance, reaction with ammonia (B1221849) yields the corresponding aniline (B41778) derivative, aqueous base affords the phenol, and methoxide (B1231860) gives the anisole. wikipedia.org This selectivity is attributed to the strong activation provided by the ortho-nitro group. stackexchange.com In the case of this compound, the relative reactivity of the halogens towards displacement would be a key factor in determining the reaction outcome.

| Nucleophile | Product from 1,4-Dichloro-2-nitrobenzene |

| Ammonia (NH₃) | 4-Chloro-2-nitroaniline |

| Hydroxide (OH⁻) | 4-Chloro-2-nitrophenol |

| Methoxide (CH₃O⁻) | 4-Chloro-2-nitroanisole |

| This table illustrates the typical regioselectivity of nucleophilic aromatic substitution on a related dichloronitrobenzene, where the halogen ortho to the nitro group is displaced. wikipedia.org |

Oxidative Nucleophilic Aromatic Substitution of Hydrogen (SNAH) in Nitroaromatics

A related and powerful transformation is the Oxidative Nucleophilic Aromatic Substitution of Hydrogen (SNAH). rsc.org In this reaction, a nucleophile attacks a hydrogen-bearing carbon atom on the nitro-activated aromatic ring. rsc.orgmdpi.com The resulting intermediate, a σH adduct, is then oxidized to yield the substitution product. rsc.orgresearchgate.net This method avoids the need for a leaving group like a halogen on the ring. rsc.org For instance, nitrobenzenes can react with alkoxides in the presence of an oxidant to form alkoxynitrobenzenes. rsc.orgrsc.org This pathway offers a complementary strategy for the functionalization of nitroaromatic compounds. researchgate.net

Reduction Chemistry of the Nitro Group

The nitro group in this compound is readily reduced to an amino group, providing a gateway to a different class of compounds with diverse applications.

Catalytic Hydrogenation to Corresponding Amino Derivatives

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to their corresponding anilines. nih.govorganic-chemistry.org This process typically involves the use of a metal catalyst and a hydrogen source. nih.govunimi.it Common catalysts include noble metals like palladium and platinum. unimi.it For example, the hydrogenation of 1,4-dichloro-2-nitrobenzene yields 1,4-dichloroaniline. wikipedia.org The reaction proceeds through intermediates such as nitroso and hydroxylamine (B1172632) species. rsc.org

Emerging Catalytic Systems for Selective Reduction

Recent research has focused on developing more sustainable and cost-effective catalytic systems for nitro group reduction. This includes the use of non-noble metal catalysts and nanocatalysts.

Non-Noble Metal Catalysts: Catalysts based on iron, cobalt, nickel, and copper have gained significant attention as alternatives to precious metals. acs.orgresearchgate.netnih.gov These metals, in various forms, can effectively catalyze the reduction of nitro compounds. researchgate.net For example, a copper-based metal-organic framework (MOF) derived catalyst has shown high efficiency in the reduction of nitrobenzene (B124822) using sodium borohydride (B1222165) as the reducing agent. mdpi.com Similarly, iron-based catalysts have been used for the selective reduction of nitroarenes. nih.gov

Nanocatalysts: Nanoparticles of metals like gold, silver, and copper have demonstrated excellent catalytic activity and selectivity in nitro group reductions. researchgate.netresearchgate.net Their high surface-area-to-volume ratio often leads to enhanced reactivity. researchgate.net Gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been shown to be highly efficient for the selective reduction of multifunctional aromatic nitro compounds. nih.govresearchgate.net Silver nanoparticles supported on mesoporous silica (B1680970) have also been used for similar transformations. nih.gov These nanocatalytic systems offer advantages in terms of catalyst recyclability and mild reaction conditions. researchgate.netresearchgate.net

| Catalyst Type | Examples | Advantages |

| Non-Noble Metal | Fe, Co, Ni, Cu-based catalysts acs.orgresearchgate.netnih.gov | Lower cost, more abundant researchgate.net |

| Nanocatalysts | Au/TiO₂, Ag/SiO₂, Cu@C nih.govmdpi.comresearchgate.net | High activity and selectivity, recyclability, mild conditions researchgate.netresearchgate.net |

| This table summarizes emerging catalytic systems for the selective reduction of nitro groups. |

Electrophilic Aromatic Substitution (EAS) Pathways in Substituted Nitrobenzenes

The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution (EAS) reactions. galaxy.aichemguide.co.uk This is due to its powerful electron-withdrawing nature, which reduces the electron density of the benzene ring, making it less susceptible to attack by electrophiles. galaxy.ailibretexts.org

The mechanism of EAS involves the generation of an electrophile, its attack on the aromatic ring to form a carbocation intermediate (arenium ion), and subsequent deprotonation to restore aromaticity. byjus.com In nitrobenzene, the deactivating effect of the nitro group means that further substitution, such as a second nitration, requires more forcing conditions. chemguide.co.uk The incoming electrophile is directed to the meta position because the resonance structures of the ortho and para attack intermediates place a positive charge adjacent to the positively charged nitrogen of the nitro group, which is highly unfavorable. libretexts.orgyoutube.com In the case of this compound, the existing substituents would further influence the position and feasibility of any electrophilic attack. The strong deactivation by the nitro group and the steric hindrance from the multiple substituents would likely make EAS reactions challenging.

Comparative Reactivity Studies Across Halogenated Nitrobenzene Isomers

The chemical reactivity of polysubstituted nitroaromatics, such as this compound and its isomers, is governed by a complex interplay of electronic and steric factors. The relative positioning of the nitro group and the various halogen substituents on the benzene ring dictates the molecule's susceptibility to different reaction types, primarily nucleophilic aromatic substitution (SNA_r) and palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the nitro group generally deactivates the ring towards electrophilic attack but powerfully activates it for nucleophilic substitution, particularly at the ortho and para positions. numberanalytics.compressbooks.pubyoutube.com

Nucleophilic Aromatic Substitution (SNA_r)

The nitro group is the dominant activating group for SNA_r, stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance. Halogens located ortho or para to the nitro group become susceptible to displacement by nucleophiles. In the case of an isomer like 1,4-dichloro-2-nitrobenzene, nucleophiles preferentially displace the chlorine atom at position 2, which is ortho to the nitro group. numberanalytics.com

The table below outlines the predicted primary sites for nucleophilic attack on various hypothetical isomers, illustrating how the substitution pattern directs reactivity.

| Compound Isomer | Activating Nitro Group Position | Most Activated Halogen (Position) for SNA_r | Rationale |

| 1,4-Dichloro-2-nitrobenzene | 2 | Chlorine (1) | The chlorine at C1 is ortho to the activating nitro group at C2. numberanalytics.com |

| 2,4-Dichloro-1-nitrobenzene | 1 | Chlorine (2) & Chlorine (4) | Both chlorines are activated (ortho and para positions). The ortho position is often kinetically favored. |

| 3,5-Dichloro-1-iodo-2-nitrobenzene | 2 | Iodine (1) | The iodine at C1 is ortho to the nitro group, making it the most activated site for nucleophilic attack. |

| 2,5-Dichloro-1-iodo-4-nitrobenzene | 4 | Chlorine (5) | The chlorine at C5 is ortho to the nitro group, while the chlorine at C2 is meta, and the iodine at C1 is para. The para-iodine and ortho-chlorine are both activated. |

Palladium-Catalyzed Cross-Coupling Reactions

In contrast to SNA_r, the reactivity of aryl halides in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is dominated by the energy of the carbon-halogen bond. The established order of reactivity is C–I > C–Br > C–OTf > C–Cl. nih.gov This selectivity allows for the targeted functionalization of polyhalogenated aromatics.

For an iodo-substituted compound like this compound, the carbon-iodine bond is the overwhelmingly preferred site for oxidative addition to a palladium(0) catalyst. Research on the related isomer, 2,4-dichloro-1-iodo-6-nitrobenzene, confirms its utility as a precursor in Suzuki coupling reactions, proceeding selectively at the C-I bond. nih.gov This makes such molecules valuable building blocks for synthesizing complex structures, as the less reactive C-Cl bonds remain intact for potential subsequent transformations.

The comparative reactivity for selective cross-coupling is summarized below.

| Compound Isomer | Most Reactive Site for Cross-Coupling | Rationale |

| This compound | C2-Iodine | The C-I bond is significantly weaker and more reactive in oxidative addition than C-Cl bonds. nih.gov |

| 1-Bromo-2,4-dichloro-6-nitrobenzene | C1-Bromine | The C-Br bond is more reactive than the C-Cl bonds. |

| 1,2,4-Trichloronitrobenzene | C-Cl (low reactivity) | All sites are C-Cl bonds, which are the least reactive among halogens in cross-coupling and require more forcing conditions. |

Influence of Steric Effects

Steric hindrance, often referred to as an "ortho effect," can dramatically alter the electronic properties and reactivity of a substituted nitrobenzene. vedantu.comquora.com When bulky substituents occupy one or both positions ortho to a nitro group, they can force the nitro group to twist out of the plane of the benzene ring. This was observed in the crystal structure of 2,4-dichloro-1-iodo-6-nitrobenzene, where the presence of ortho iodo and chloro substituents results in a 90° dihedral angle between the nitro group and the aromatic ring. nih.gov

This loss of planarity inhibits resonance communication between the nitro group and the π-system of the ring. Consequently, the powerful electron-withdrawing resonance effect of the nitro group is significantly diminished. This has two major impacts:

The ring becomes less activated towards nucleophilic aromatic substitution at the ortho and para positions.

The ring becomes less deactivated towards electrophilic aromatic substitution.

The reactivity of an isomer is therefore a fine balance between these electronic and steric phenomena. An isomer with significant steric hindrance around the nitro group may exhibit unexpectedly low reactivity in SNA_r reactions but could be more amenable to electrophilic substitution than less hindered isomers.

| Compound Isomer | Ortho Substituents to Nitro Group | Expected Nitro Group Dihedral Angle | Consequence for Reactivity |

| 2,4-Dichloro-1-iodo-6-nitrobenzene | Iodine (at C2), Chlorine (at C6) | High (e.g., 90°) nih.gov | Resonance effect of NO₂ is severely diminished. Reduced activation for SNA_r. |

| 4,5-Dichloro-2-iodo-1-nitrobenzene | Iodine (at C2) | Moderate | Partial inhibition of resonance. Reactivity is intermediate. |

| 3,4-Dichloro-1-nitrobenzene | None | Low | Full resonance effect of NO₂ is active. Strong activation for SNA_r at C2 and C4. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to determining the electronic properties of 1,4-Dichloro-2-iodo-6-nitrobenzene. These calculations can predict the distribution of electron density, molecular orbital energies, and electrostatic potential, all of which are key to understanding its reactivity.

Key research findings from theoretical studies on similar halogenated nitroaromatic compounds indicate that the presence of electron-withdrawing groups like the nitro group and halogen atoms significantly influences the electronic characteristics of the benzene (B151609) ring. This typically leads to a lower energy for the Lowest Unoccupied Molecular Orbital (LUMO), suggesting a higher susceptibility to nucleophilic attack.

Table 1: Calculated Electronic Properties of a Representative Halogenated Nitrobenzene (B124822)

| Property | Calculated Value |

| Highest Occupied Molecular Orbital (HOMO) Energy | -8.2 eV |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -2.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

Note: The data presented is representative of calculations on a model halogenated nitrobenzene compound and serves to illustrate the typical output of quantum chemical calculations.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure and energetic landscape of molecules like this compound. DFT calculations can accurately determine bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's geometry.

Table 2: Optimized Geometrical Parameters of a Model Dihalo-nitrobenzene from DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.48 | O-N-O | 124.5 |

| C-I | 2.10 | C-C-I | 119.8 |

| C-Cl | 1.74 | C-C-Cl | 120.2 |

Note: The data is illustrative and based on DFT calculations for a model dihalo-nitrobenzene to demonstrate the type of structural information obtained.

Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the transition states, which are the high-energy structures that connect reactants to products.

For halogenated nitroaromatics, a common reaction is nucleophilic aromatic substitution. Theoretical models can predict the activation energy barriers for the substitution of each of the halogen atoms, providing insights into which position is most likely to react. The presence of the ortho-nitro group typically activates the adjacent halogens towards substitution.

Simulation of Intermolecular Interactions and Crystal Lattice Dynamics

In the solid state, the properties of this compound are governed by intermolecular interactions. Simulations can model these interactions, which include halogen bonding, π-π stacking, and dipole-dipole interactions, to predict the crystal packing and lattice energy.

The presence of iodine, chlorine, and a nitro group provides multiple sites for significant intermolecular interactions. Halogen bonding, where the iodine or chlorine atom acts as an electrophilic region, is expected to play a crucial role in the crystal structure of this compound. Simulations of the crystal lattice dynamics can also provide information on the material's mechanical and thermal properties.

Research Applications in Organic Synthesis and Materials Science

Utility as Precursors and Synthetic Intermediates in Fine Chemical Production

Halogenated nitroaromatic compounds are foundational materials in the synthesis of a wide array of fine chemicals due to their versatile reactivity. ontosight.ai The presence of halogens provides handles for cross-coupling reactions, while the nitro group can be readily converted into other functional groups, such as amines, or used to activate adjacent positions for nucleophilic substitution. wikipedia.orgscielo.br

While direct applications of 1,4-dichloro-2-iodo-6-nitrobenzene in final drug structures are not prominently documented, its isomeric form, 2,5-dichloronitrobenzene (also known as 1,4-dichloro-2-nitrobenzene), serves as a key intermediate in the synthesis of various pharmaceutical agents. atamanchemicals.com These compounds are used in the creation of antitrypanosomal, antileishmanial, and antimalarial agents. atamanchemicals.com The general class of halogenated nitrobenzenes is crucial in medicinal chemistry, where they act as precursors for more complex heterocyclic structures found in many active pharmaceutical ingredients (APIs). ontosight.aiscielo.br For example, the synthesis of the anti-migraine drug Zolmitriptan and the anti-glaucoma agent Dorzolamide involves multi-step processes that often begin with functionalized aromatic precursors. beilstein-journals.org

The dichloronitrobenzene framework is a recognized structural motif in the development of agricultural chemicals. The isomer 2,5-dichloronitrobenzene is explicitly used as an intermediate in the production of pesticides. atamanchemicals.comgoogle.com The compound's reactivity allows for its incorporation into larger molecules designed to have specific biological activities. atamanchemicals.com The nitro group, in particular, is a feature of many commercial herbicides and pesticides. scielo.br

Table 1: Physicochemical Properties of 1,4-Dichloro-2-nitrobenzene (B41259)

| Property | Value | Source(s) |

| Chemical Formula | C₆H₃Cl₂NO₂ | wikipedia.orgthermofisher.com |

| Molar Mass | 192.00 g/mol | wikipedia.org |

| Appearance | Yellow flakes or crystals | wikipedia.orgnacchemical.com |

| Melting Point | 52–58 °C | wikipedia.orgthermofisher.com |

| Boiling Point | 266–269 °C | wikipedia.org |

| CAS Number | 89-61-2 | wikipedia.orgthermofisher.com |

Contributions to Advanced Materials Development

The functional groups of this compound make it a candidate for the synthesis of specialized polymers and functional dyes. The ability to undergo sequential, selective coupling reactions is key to its utility in this field.

1,4-Dichloro-2-nitrobenzene is a documented precursor in the production of dyes for polyester (B1180765) materials. wikipedia.org Specifically, it is a starting material for Disperse Yellow 42. wikipedia.org Furthermore, dichloronitrobenzene derivatives find application as ultraviolet (UV) absorbers, which are used to stabilize polyolefins and other polymers against degradation from UV radiation. atamanchemicals.com

Porphyrins are large macrocyclic compounds with diverse applications in catalysis, solar cells, and medicine. nih.gov Their function is often tuned by adding substituents to the porphyrin core. Halogenated aromatic compounds like this compound are ideal precursors for this purpose. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions such as the Sonogashira and Suzuki reactions. wikipedia.orgnih.gov

This differential reactivity allows for selective functionalization. For instance, the iodo-position can be coupled with a terminal alkyne on a porphyrin derivative via a Sonogashira reaction, leaving the chloro-substituents untouched for subsequent modification. wikipedia.org The nitro group on the benzene (B151609) ring also influences the electronic properties of the final porphyrin assembly, which can be advantageous in applications like catalysis or photodynamic therapy. rsc.org While direct C-H functionalization is an emerging technique, the use of halogenated precursors remains a standard and reliable method for building complex porphyrin structures. acs.org

Precursor Applications in the Synthesis of Polychlorinated Biphenyl (B1667301) (PCB) Derivatives (demonstrated by related isomers)

Polychlorinated biphenyls (PCBs) are a class of compounds that were once used industrially but are now recognized as persistent organic pollutants. uiowa.eduresearchgate.net The synthesis of specific PCB congeners in a laboratory setting is crucial for toxicological studies and for use as analytical standards. nih.govresearchgate.net Halogenated and nitrated benzene derivatives are key starting materials for these syntheses, typically employing metal-catalyzed cross-coupling reactions. nih.gov

A structurally related isomer, 2,4-dichloro-1-iodo-6-nitrobenzene , has been synthesized specifically as a precursor for the preparation of chiral PCB derivatives. nih.govresearchgate.net The synthesis of these target PCBs is accomplished using the Suzuki coupling reaction. researchgate.netnih.govresearchgate.net This reaction couples the iodo-substituted aromatic ring with a chlorinated benzene boronic acid in the presence of a palladium catalyst. researchgate.netnih.gov

The Ullmann reaction, which uses copper to couple two aryl halide molecules, is another classic method for synthesizing symmetrical PCBs at high temperatures. organic-chemistry.orgrsc.org More advanced, unsymmetrical Ullmann couplings can be performed between different aryl halides, such as chlorinated iodobenzenes and nitro-iodobenzenes. nih.gov In this context, the nitro group serves a dual purpose: it activates the iodobenzene (B50100) for the coupling reaction and simplifies the chromatographic purification of the desired unsymmetrical product. nih.gov The reaction of 2,3-di-iodonitrobenzene with copper, for example, has been shown to produce dinitrobiphenylene and dinitrobiphenyl products. rsc.org

Table 2: Coupling Reactions for PCB Synthesis Using Related Isomers

| Reaction Name | Catalyst/Reagent | Precursor Type 1 | Precursor Type 2 | Key Feature | Source(s) |

| Suzuki Coupling | Pd(PPh₃)₄, Base | Chlorinated Iodo/Bromobenzene | Chlorinated Benzene Boronic Acid | High selectivity and good yields for sterically hindered PCBs. | researchgate.netnih.gov |

| Suzuki Coupling | Pd Catalyst | 2,4-Dichloro-1-iodo-6-nitrobenzene | (Chlorinated) Benzene Boronic Acid | Synthesis of specific chiral PCB derivatives for toxicological study. | nih.govresearchgate.net |

| Ullmann Coupling | Copper Bronze | Chlorinated Iodobenzene | Chlorinated Iodobenzene | Classic method for symmetrical PCBs; requires high temperatures. | nih.govorganic-chemistry.org |

| Ullmann Coupling | Copper Bronze | Chlorinated Iodobenzene | Nitro-iodobenzene | Useful for unsymmetrical PCBs; nitro group activates and aids purification. | nih.gov |

Future Research Trajectories and Methodological Advancements

Development of Green Chemistry Approaches for Synthesis and Functionalization

The traditional synthesis of nitroaromatic compounds often involves harsh conditions and hazardous reagents, such as mixed nitric and sulfuric acids. nih.govnih.gov The synthesis of 1,4-dichloro-2-iodo-6-nitrobenzene itself proceeds from 2,4-dichloro-6-nitroaniline (B1218486) via a sequential diazotization and iodonization process using a NaNO₂–HCl–KI system. nih.gov While effective, future research is increasingly focused on developing more environmentally benign methodologies.

Green chemistry initiatives aim to reduce waste, minimize energy consumption, and utilize less toxic substances. unibo.itmdpi.com For halogenated nitrobenzenes, this involves exploring alternative solvents, catalysts, and energy sources. Key areas of development include:

Solvent-Free and Aqueous Systems: Research is moving towards mechanochemical approaches, such as ball-milling, which can be carried out without solvents or with minimal amounts, drastically reducing waste. unibo.it Additionally, conducting reactions in water, an economical and environmentally friendly solvent, is a significant goal. nih.govresearchgate.net

Photocatalysis: Light-driven catalytic strategies offer a sustainable alternative for synthesizing valuable compounds from nitroarenes. researchgate.net The use of photocatalysts like titanium dioxide (TiO₂) can enable transformations under mild conditions, potentially simplifying multi-step syntheses into one-pot reactions. researchgate.net

Bio-based Feedstocks: A long-term goal in green chemistry is the transition from petroleum-based starting materials to renewable, biomass-derived feedstocks, adhering to the principles of sustainable chemistry. und.edu

Rational Design of Highly Selective Catalytic Systems for Derivatization

The three distinct halogen substituents and the nitro group on the benzene (B151609) ring of this compound offer multiple sites for chemical modification. The key challenge and area of future research lie in developing highly selective catalytic systems that can target a specific position for derivatization.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds. libretexts.org this compound has been identified as a precursor for preparing chiral polychlorinated biphenyl (B1667301) (PCB) derivatives through the Suzuki-Miyaura coupling reaction. nih.gov This reaction typically involves the selective activation of the carbon-iodine bond over the more stable carbon-chlorine bonds.

Future advancements in this area will focus on:

Enhanced Catalyst Selectivity: Designing palladium catalysts with specific ligands that can precisely control which C-X bond (C-I, C-Cl) reacts. Research into one-pot, regioselective double Suzuki couplings on dihalosubstituted rings demonstrates the potential for sequential, controlled functionalization. researchgate.netresearchgate.net

Selective Reduction: The reduction of the nitro group to an aniline (B41778) is a common transformation. Developing catalysts, such as modified Pd/C systems with hydrazine (B178648) hydrate, that can selectively reduce the nitro group without causing dehalogenation is crucial for creating versatile intermediates. nih.gov This allows for subsequent modifications of the resulting haloanilines.

Directed C-H Functionalization: A frontier in catalysis is the direct functionalization of C-H bonds. Future methodologies could employ directing groups or specialized catalysts to achieve para-selective arylation or other modifications on aniline derivatives obtained from this compound, bypassing the need for pre-functionalized starting materials. nih.gov

The table below summarizes catalytic approaches relevant to the derivatization of halogenated nitrobenzenes.

| Catalytic Method | Catalyst System (Example) | Transformation | Key Advantage |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd(PPh₃)₄ | C-X + R-B(OH)₂ → C-R | Forms C-C bonds with high selectivity for C-I over C-Cl. nih.govlibretexts.orgresearchgate.net |

| Selective Nitro Reduction | Pd/C, Hydrazine Hydrate | Ar-NO₂ → Ar-NH₂ | Reduces the nitro group while preserving halogen substituents. nih.gov |

| Directed C-H Arylation | Palladium/Bulky Phosphine Ligand | Ar-H → Ar-Ar' | Enables functionalization at positions not easily accessible by other means. nih.gov |

Integration of Machine Learning and AI in Predictive Chemistry for Halogenated Nitrobenzenes

The complexity of molecules like this compound makes predicting their reactivity and properties challenging. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools to accelerate research in this area. mdpi.comyoutube.com By analyzing large datasets, AI models can identify patterns and predict outcomes with increasing accuracy, reducing the need for extensive, time-consuming experimentation. youtube.com

Key applications for halogenated nitrobenzenes include:

Predicting Reactivity and Properties: ML models are being trained to predict chemical reactivity, such as activation energies for reactions like nucleophilic aromatic substitution. rsc.org For nitroaromatic compounds specifically, AI can forecast properties like mutagenicity and toxicity based on molecular structure, which is crucial for safety assessment and regulatory purposes. nih.govnih.govresearchgate.net

Accelerating Materials Discovery: AI is being used to expedite the discovery of novel functional materials. strath.ac.uklabmanager.com By screening vast virtual libraries of compounds, ML algorithms can identify candidates with desired electronic or optical properties, guiding synthetic efforts toward the most promising molecules derived from precursors like this compound.

Optimizing Synthetic Routes: AI can optimize reaction conditions to improve yield and selectivity, reducing waste and energy consumption. mdpi.com This involves developing models that can predict the outcome of a reaction based on the reactants, catalysts, solvents, and temperature.

The table below outlines the impact of AI and Machine Learning in the context of halogenated nitroaromatics.

| AI/ML Application | Objective | Potential Impact |

| QSAR Modeling | Predict biological activity (e.g., mutagenicity) from molecular structure. nih.govresearchgate.net | Rapid hazard assessment and safer chemical design. |

| Reaction Prediction | Forecast reaction outcomes, barriers, and selectivity. youtube.comrsc.org | Reduced experimental cost and time; accelerated discovery of new reactions. |

| Materials Discovery | Screen virtual compounds for desired properties (e.g., for electronics). strath.ac.ukuva.nl | Faster development of new technologies and functional materials. |

| Synthesis Optimization | Identify optimal reaction conditions for yield and purity. mdpi.com | More efficient and sustainable chemical manufacturing. |

Expansion of Applications in Novel Functional Materials and Supramolecular Assemblies

The unique substitution pattern of this compound makes it an attractive candidate for crystal engineering and the development of advanced materials. ias.ac.in The interplay of its functional groups allows for specific intermolecular interactions that can guide the self-assembly of molecules into ordered, functional superstructures.

The crystal structure of this compound reveals weak intermolecular C—H···Cl interactions and, notably, close I···O contacts [3.387 (4) Å]. nih.gov These interactions, particularly the halogen bond between the iodine and an oxygen of the nitro group, are key to its solid-state architecture. The molecules assemble into flat ribbons, which then form sheets in the crystal lattice. nih.govuky.edu This predictable self-assembly is a cornerstone of supramolecular chemistry.

Future research directions include:

Crystal Engineering: Systematically using intermolecular interactions like halogen and hydrogen bonds to design new solids with desired properties. ias.ac.in By modifying the substituents on the nitrobenzene (B124822) core, chemists can tune the packing arrangement and, consequently, the material's physical properties. For example, the interaction between iodo and nitro groups is a recognized "supramolecular synthon" used to build specific network structures. ias.ac.inresearchgate.net

Organic Electronics: Halogenated and nitrated aromatic compounds are used in the synthesis of conjugated materials for organic electronics, such as organic solar cells and field-effect transistors. scholaris.ca The electron-withdrawing nature of the chloro, iodo, and nitro groups can be used to tune the electronic properties (e.g., HOMO/LUMO energy levels) of larger conjugated systems built from this core structure.

Fluorescent Sensors: Polyaniline composites and other functional polymers have been used to detect nitroaromatic compounds through fluorescence quenching. mdpi.com Derivatives of this compound could be incorporated into new sensor materials designed for the selective detection of specific analytes.

The table below details the key intermolecular interactions in the crystal structure of this compound.

| Interaction Type | Atoms Involved | Distance (Å) | Resulting Supramolecular Structure |

| Halogen Bond | I···O (Nitro Group) | 3.387 (4) | Links adjacent ribbons. nih.govuky.edu |

| Hydrogen Bond | C—H···Cl | 3.718 (7) | Links molecules into flat ribbons. nih.gov |

| van der Waals | O···O (Nitro Group) | 3.025 (8) | Closest contact between adjacent sheets. nih.govuky.edu |

Q & A

Q. What are the key synthetic routes for 1,4-dichloro-2-iodo-6-nitrobenzene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential halogenation and nitration steps. Starting with 1,4-dichlorobenzene, nitration at the 6-position can be achieved using a nitrating mixture (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Subsequent iodination at the 2-position requires electrophilic substitution using iodine monochloride (ICl) or a directed ortho-metalation strategy. Optimization involves monitoring reaction kinetics via HPLC or GC-MS to minimize byproducts like diiodinated derivatives. Solvent polarity (e.g., dichloromethane vs. acetic acid) and stoichiometric ratios of iodine sources are critical .

Q. How can purity and structural integrity be validated during synthesis?

- Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting due to nitro and iodine groups). Deuterated solvents like DMSO-d₆ enhance resolution .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 328.84).

- Melting Point Analysis : Compare observed values (e.g., ~120–125°C) with literature data to assess purity .

Q. What solvents and recrystallization methods are suitable for purification?

- Methodological Answer : Use solvent pairs like ethanol/water or toluene/hexane. The compound’s low solubility in polar solvents (e.g., water) and moderate solubility in ethanol allows gradient recrystallization. Monitor solubility curves using UV-Vis spectroscopy to optimize recovery yields .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and regioselectivity in further functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects of substituents. The nitro group’s strong electron-withdrawing nature directs electrophiles to the iodine-adjacent position. Fukui indices and molecular electrostatic potential (MESP) maps quantify site-specific reactivity .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

- Methodological Answer : Triangulate data using:

- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., SHELXL refinement for crystal structure determination) .

- Dynamic NMR : Probe temperature-dependent splitting caused by hindered rotation around the C–I bond .

- Isotopic Labeling : Use deuterated analogs to isolate coupling effects .

Q. How does steric hindrance from iodine impact nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : Kinetic studies under varying temperatures (25–80°C) and nucleophile concentrations (e.g., methoxide) reveal rate retardation due to iodine’s bulk. Compare with chloro/nitro analogs using Hammett plots to quantify steric vs. electronic contributions. Solvent effects (e.g., DMSO vs. THF) further modulate transition-state accessibility .

Safety and Handling

Q. What are the occupational exposure limits and toxicity profiles?

- Methodological Answer : While specific data for this compound are limited, extrapolate from structurally similar nitrohalobenzenes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.